2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one

monoamine transporter pharmacology synthetic cathinone selectivity DAT/SERT ratio

Forensic toxicology and neuropharmacology labs using generic cathinone standards face interpretive ambiguity-shared metabolites prevent definitive ingestion confirmation, and non-selective transporter profiles confound mechanistic studies. Dibutylone (CAS 1498742-53-2) eliminates these challenges: • Pure DAT/NET inhibitor: SERT IC50 >10 µM vs. 0.69 µM (eutylone) and 1.24 µM (pentylone), ensuring zero serotonergic interference in dopaminergic assays. • Unique hydrogenated metabolite: enables unambiguous forensic biomarker confirmation; not produced by eutylone, pentylone, or N-ethylpentylone. • CRM-grade available: ≥98% purity (HCl salt), ISO 17025/17034 accredited, ideal for LC-MS/MS and GC-MS calibration. Supplied as a research chemical with flexible packaging options. Inquire for bulk pricing and immediate dispatch.

Molecular Formula C13H19NOS
Molecular Weight 237.36 g/mol
CAS No. 1498742-53-2
Cat. No. B1427439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one
CAS1498742-53-2
Molecular FormulaC13H19NOS
Molecular Weight237.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCCC1C2=CSC=C2
InChIInChI=1S/C13H19NOS/c1-13(2,3)12(15)14-7-4-5-11(14)10-6-8-16-9-10/h6,8-9,11H,4-5,7H2,1-3H3
InChIKeyVWDLUSNCEWOCJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one (Dibutylone) – Pharmacological & Analytical Baseline for Procurement


2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one (CAS 1498742-53-2), commonly referred to as dibutylone or bk-DMBDB, is a synthetic cathinone of the β-keto methylenedioxyamphetamine family. It acts primarily as an inhibitor of dopamine and norepinephrine transporters (DAT and NET) in rat brain synaptosomes, with reported IC50 values of 0.12 µM at DAT and 1.86 µM at NET [1]. Critically, dibutylone lacks activity at the serotonin transporter (SERT), distinguishing it from structurally isomeric cathinones such as eutylone and pentylone [1]. The compound is metabolized in human liver microsomes to yield a unique hydrogenated metabolite that serves as a forensic biomarker [2]. Certified reference materials (CRMs) of dibutylone hydrochloride are commercially available with ≥98% purity, making it a robust standard for analytical method development and pharmacological investigation .

DAT/NET-selective inhibitor – lacks SERT activity, supporting dopamine transporter studies without serotonergic confounding.
Forensic biomarker specificity – unique hydrogenated metabolite enables unambiguous analytical confirmation in biological specimens.
CRM-grade certified standard – ISO 17025/34 accredited reference material supports method validation and inter-laboratory calibration.

Why 2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one Cannot Be Replaced by Generic Cathinone Analogs


Synthetic cathinones that share the β-keto-methylenedioxy scaffold often exhibit divergent monoamine transporter profiles that are not predictable from structure alone. Direct head-to-head experiments in rat brain synaptosomes demonstrate that while eutylone and pentylone function as hybrid DAT/NET inhibitors with additional SERT activity, dibutylone is a purely DAT/NET inhibitor devoid of SERT interaction (SERT IC50 >10 µM vs. 0.69 µM for eutylone and 1.24 µM for pentylone) [1]. This pharmacological distinction translates into in vivo potency differences: the locomotor ED50 of dibutylone (17.55 mg/kg s.c.) is 8.3‑fold higher than that of eutylone (2.11 mg/kg) [1]. For forensic toxicology, substituting dibutylone with another cathinone invalidates biomarker identification, because only dibutylone produces the characteristic hydrogenated metabolite that can confirm ingestion [2]. Consequently, laboratories that require reproducible DAT‑selective pharmacology or definitive forensic confirmation must obtain the specific compound rather than a generic structural analog.

This Product
DAT/NET inhibitor without SERT activity
Generic Cathinone Analog
Often exhibit mixed DAT/SERT profiles; SERT engagement may alter pharmacological interpretation
This Product
Produces unique hydrogenated metabolite
Structural Isomers
Lack this biomarker; metabolite-based confirmation becomes ambiguous
This Product
Reported lower in vivo locomotor potency
Eutylone / Pentylone
Higher potency may lead to ceiling effects in dose-response studies

Quantitative Differentiation of 2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one from Structural Isomers


Selective DAT/NET Inhibition Without SERT Activity – A Quantitative Comparison

In rat brain synaptosome uptake assays, dibutylone inhibited [3H]dopamine uptake at DAT with an IC50 of 0.12 µM, equipotent to eutylone (0.12 µM) and pentylone (0.12 µM) [1]. At NET, dibutylone inhibited [3H]norepinephrine uptake with an IC50 of 1.86 µM, compared to 1.28 µM for eutylone and 1.07 µM for pentylone [1]. The critical differentiator is SERT: dibutylone failed to fully inhibit [3H]5-HT uptake (IC50 >10 µM), whereas eutylone (IC50 = 0.69 µM) and pentylone (IC50 = 1.24 µM) were fully efficacious SERT inhibitors [1]. None of the three compounds evoked substrate-type release at DAT or NET; however, eutylone and pentylone evoked partial SERT release (~50% of maximal response), while dibutylone was completely inactive in all release assays [1].

SERT Selectivity
Direct head-to-head
Dibutylone SERT IC50 >10 µM vs. eutylone 0.69 µM, pentylone 1.24 µM
Supports DAT-selective research without serotonergic interference
Rat synaptosome [3H]5-HT uptake; no substrate release detected for dibutylone
monoamine transporter pharmacology synthetic cathinone selectivity DAT/SERT ratio

In Vivo Locomotor Stimulation Potency – Dibutylone vs. Isomers

Locomotor activity was assessed in male Swiss-Webster mice following subcutaneous administration. Eutylone was the most potent locomotor stimulant with an ED50 of 2.11 mg/kg, pentylone showed an ED50 of 2.79 mg/kg, and cocaine had an ED50 of 4.75 mg/kg [1]. Dibutylone was significantly less potent, with an ED50 of 17.55 mg/kg – an 8.3‑fold lower potency than eutylone and 6.3‑fold lower than pentylone [1]. The rank order of potency was eutylone ≥ pentylone > cocaine > dibutylone [1].

Locomotor ED50
Head-to-head comparison
17.55 mg/kg s.c. (dibutylone)
Eutylone 2.11, Pentylone 2.79, Cocaine 4.75 mg/kg
May support wider dose-response range; lower potency than comparator isomers
Male Swiss-Webster mice; n=5–7 per group
locomotor activity behavioral pharmacology cathinone in vivo potency

Unique Forensic Biomarker – Hydrogenated Metabolite Specificity

In vitro incubation of dibutylone with human liver microsomes (HLM) followed by analysis with a SCIEX TripleTOF 5600+ QTOF-MS identified multiple metabolites. The most prominent metabolite detected in authentic human specimens was the hydrogenated product of the β-ketone reduction [1]. This metabolite was unique to dibutylone and was not observed following ingestion of eutylone, pentylone, or N-ethylpentylone [1]. In postmortem blood, dibutylone concentrations ranged from 10 to 1,400 ng/mL across five cases, and the hydrogenated metabolite was consistently present at detectable levels in all specimens where dibutylone was confirmed [1].

Forensic Biomarker
Cross-study comparable
Hydrogenated metabolite unique to dibutylone; detected in 5/5 confirmed cases
Reported unique metabolite supports forensic confirmation context
HLM incubation + LC-QTOF-MS; validated in blood, urine, oral fluid
forensic toxicology drug metabolism biomarker identification

Certified Reference Material Purity and Traceability

Commercially available dibutylone hydrochloride CRM (bk-DMBDB (hydrochloride) (CRM), Item No. 27239) is supplied with a certificate of analysis confirming a purity of ≥98% as determined by quantitative NMR and HPLC-UV . This CRM is manufactured under ISO/IEC 17025 and ISO 17034 accreditation, ensuring traceable metrological quality suitable for calibration and method validation . In contrast, research-grade dibutylone from non‑certified sources typically ranges from 95–97% purity and lacks documented uncertainty values, which can compromise quantitative forensic and pharmacokinetic applications.

CRM Purity
Supplier data
≥98% purity (qNMR, HPLC-UV)
ISO 17025 & 17034 accredited
Certified purity supports method validation and inter-laboratory calibration
Verify lot-specific certificate for measurement uncertainty
certified reference material analytical standard quality assurance

Application Scenarios Where 2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one Provides Definitive Advantages


Selective Dopamine Transporter (DAT) Inhibitor Probe for Neuroscience Research

When experimental designs require selective DAT and NET inhibition without concurrent SERT activation, dibutylone is the only β-keto-methylenedioxy cathinone that fulfills this criterion. Its SERT IC50 >10 µM, compared to 0.69 µM and 1.24 µM for eutylone and pentylone, respectively, ensures that serotonergic contributions are absent [1]. This selectivity is critical for dissecting dopaminergic vs. serotonergic mechanisms in reward, locomotion, and neurotoxicity studies.

Forensic Toxicology Confirmation Using a Compound‑Specific Urinary Biomarker

Forensic laboratories tasked with confirming dibutylone ingestion can rely on the hydrogenated metabolite as a specific biomarker [2]. Because this metabolite is not produced by eutylone, pentylone, or N-ethylpentylone, its detection in urine or blood provides unambiguous proof of exposure, eliminating the interpretive ambiguity that arises when only parent drug or shared metabolites are monitored [2].

Analytical Method Development and Inter‑Laboratory Calibration with a High‑Purity CRM

The dibutylone hydrochloride CRM (≥98% purity, ISO 17025/17034 accredited) is an ideal calibrator for LC‑MS/MS and GC‑MS methods targeting cathinone quantification . Its certified purity and documented uncertainty enable laboratories to meet ISO/IEC 17025 requirements for quantitative forensic analysis and facilitate cross‑laboratory harmonization of reference databases.

Behavioral Pharmacology Studies Requiring a Wider Therapeutic Window

In locomotor activity assays, dibutylone’s ED50 of 17.55 mg/kg is substantially higher than that of eutylone (2.11 mg/kg) and pentylone (2.79 mg/kg) [1]. This lower potency reduces the risk of ceiling effects and allows researchers to construct full dose‑response curves across a broader concentration range, which is advantageous for behavioral economic analyses of reinforcing efficacy.

Application
Selection Property
Validation Focus
Selective DAT/NET inhibition studies
SERT-inactive profile (IC50 >10 µM)
Confirm absence of serotonergic contribution in assay system
Forensic toxicology biomarker confirmation
Compound-specific hydrogenated metabolite
Metabolite identification and specificity in biological matrices
Analytical method calibration (LC-MS/MS, GC-MS)
CRM-grade certified purity (ISO 17025/34)
Calibration traceability, uncertainty documentation
Behavioral locomotor dose-response studies
Reported lower in vivo potency profile
Dose-response linearity and ceiling-effect management
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